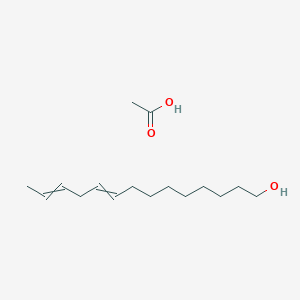

9,12-Tetradecadien-1-ol, acetate, (E,E)-

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

9E,12E-Tetradecadienyl acetate is a carboxylic ester.

生物活性

9,12-Tetradecadien-1-ol, acetate, commonly known as (E,E)-9,12-tetradecadien-1-yl acetate, is a synthetic lepidopteran pheromone predominantly used in pest management. It serves as a key component in the mating disruption strategies for several moth species that infest stored products. This article reviews the biological activity of this compound, focusing on its role as a pheromone, its effects on insect behavior, and relevant case studies.

- Molecular Formula : C16H28O2

- Molecular Weight : 252.392 g/mol

- Density : 0.89 g/cm³

- Boiling Point : 334.8 °C

- Flash Point : 102.3 °C

9,12-Tetradecadien-1-ol, acetate acts primarily as a sex pheromone in various moth species. Female moths release this compound to attract males for mating. The pheromone's effectiveness lies in its ability to disrupt normal mating behaviors by masking or altering the natural pheromone signals used by males to locate females.

Mode of Action:

- Attraction : The compound attracts male moths from a distance.

- Disruption : When used in traps or dispensers, it can saturate an area with the pheromone, preventing males from locating females effectively.

- Population Control : By disrupting mating patterns, it reduces the reproductive success of pest populations.

Case Study 1: Mating Disruption in Plodia interpunctella

Research indicates that (E,E)-9,12-tetradecadien-1-yl acetate is the primary component of the sex pheromone released by female Plodia interpunctella (the Indian meal moth). In field trials, traps baited with this compound captured significantly fewer males compared to control traps without the pheromone, demonstrating its effectiveness in disrupting mating behaviors and reducing pest populations in stored grain facilities .

Case Study 2: Efficacy Against Cadra cautella

A study published in Environmental Entomology showed that exposure to (E,E)-9,12-tetradecadien-1-yl acetate inhibited male Cadra cautella responses to natural pheromones. This inhibition suggests that the compound can effectively mask or interfere with the mating signals necessary for reproduction .

Safety and Environmental Impact

According to safety data sheets and regulatory assessments:

- The compound is not classified as acutely toxic or a skin irritant.

- It poses minimal risk to human health when used according to label directions.

- Its rapid volatility reduces the likelihood of groundwater contamination .

Applications in Pest Management

9,12-Tetradecadien-1-ol, acetate is utilized in various commercial products aimed at controlling lepidopteran pests in agricultural settings:

- Cidetrak IMM : A dispenser product that releases the pheromone over time to disrupt mating cycles.

- CheckMate BAW Technical Pheromone : Used for manufacturing end-use products targeting specific moth species.

科学的研究の応用

Mating Disruption

The compound is extensively used in mating disruption strategies for several moth species:

- Plodia interpunctella (Indian Meal Moth) : Field trials have shown that traps baited with (E,E)-9,12-tetradecadienyl acetate captured significantly fewer males compared to control traps without the pheromone, demonstrating its effectiveness in reducing pest populations in stored grain facilities .

- Cadra cautella (Naked Grain Moth) : A study indicated that exposure to this pheromone inhibited male responses to natural pheromones, effectively masking mating signals necessary for reproduction .

Commercial Products

Several commercial products utilize (E,E)-9,12-tetradecadienyl acetate for pest control:

| Product Name | Description |

|---|---|

| Cidetrak IMM | A dispenser product that releases the pheromone over time to disrupt mating cycles. |

| CheckMate BAW Technical Pheromone | Used for manufacturing end-use products targeting specific moth species. |

Case Study 1: Mating Disruption in Plodia interpunctella

Research documented that (E,E)-9,12-tetradecadienyl acetate is the primary component of the sex pheromone released by female Indian meal moths. In controlled field trials, traps baited with this compound captured significantly fewer male moths compared to traps without it. This demonstrates its effectiveness in disrupting mating behaviors and reducing pest populations in agricultural settings .

Case Study 2: Efficacy Against Cadra cautella

A study published in Environmental Entomology showed that exposure to (E,E)-9,12-tetradecadienyl acetate inhibited male responses to natural pheromones from female Naked Grain Moths. This suggests that the compound can effectively mask or interfere with the mating signals necessary for reproduction .

Safety and Environmental Impact

The safety profile of (E,E)-9,12-tetradecadienyl acetate indicates that it is not classified as acutely toxic or a skin irritant when used according to label directions. Its rapid volatility reduces the likelihood of groundwater contamination .

特性

CAS番号 |

70654-47-6 |

|---|---|

分子式 |

C16H28O2 |

分子量 |

252.39 g/mol |

IUPAC名 |

[(9E,12E)-tetradeca-9,12-dienyl] acetate |

InChI |

InChI=1S/C16H28O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-18-16(2)17/h3-4,6-7H,5,8-15H2,1-2H3/b4-3+,7-6+ |

InChIキー |

ZZGJZGSVLNSDPG-FZWLCVONSA-N |

SMILES |

CC=CCC=CCCCCCCCCO.CC(=O)O |

異性体SMILES |

C/C=C/C/C=C/CCCCCCCCOC(=O)C |

正規SMILES |

CC=CCC=CCCCCCCCCOC(=O)C |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。